molecular formula C9H11N5O6 B172926 5-Azido Uridine CAS No. 1261272-24-5

5-Azido Uridine

Cat. No.: B172926
CAS No.: 1261272-24-5
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N
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Description

5-Azido Uridine: is a modified nucleoside where an azido group is attached to the fifth position of the uridine molecule

Mechanism of Action

Target of Action

5-Azidouridine is a chemical analogue of the cytosine nucleoside present in DNA and RNA . The primary target of 5-Azidouridine is DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This methylation is a key process in gene expression, cellular differentiation, and maintaining genomic stability.

Mode of Action

5-Azidouridine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This hypomethylation can alter gene expression and disrupt the normal function of cells. At high doses, 5-Azidouridine incorporates itself into RNA and DNA, inducing cytotoxicity . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .

Biochemical Pathways

The incorporation of 5-Azidouridine into RNA and DNA disrupts the normal biochemical pathways of these molecules. This disruption can lead to changes in gene expression and the function of proteins synthesized from the affected RNA . The specific pathways affected can vary depending on the cell type and the specific genes that are hypomethylated.

Result of Action

The result of 5-Azidouridine’s action is a disruption in normal cellular processes, including RNA metabolism and protein synthesis . This disruption can lead to cell death, particularly in cancer cells that have aberrant DNA methylation patterns . Therefore, 5-Azidouridine has potential as an anti-neoplastic agent.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Azido Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific modification at the fifth position of the uridine molecule, which allows for selective and efficient bioconjugation reactions. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?

A1: 5-Azidouridine is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, 5-azidouridine diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []

Q2: What is the structural characterization of 5-azidouridine and its derivatives?

A2: 5-Azidouridine is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is 5-azidouridine triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.

Q3: Can you provide an example of how 5-azidouridine derivatives have been used to study specific enzymes?

A3: Researchers successfully employed a 5-azidouridine derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated 5-azidouridine into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the 5-azidouridine formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []

Q4: What are the advantages of using 5-azidouridine derivatives as photoaffinity probes compared to other methods?

A4: 5-Azidouridine offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make 5-azidouridine derivatives valuable tools for studying nucleotide-binding proteins and their functions.

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